molecular formula C17H25NO2 B14159953 Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester CAS No. 4339-97-3

Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester

Cat. No.: B14159953
CAS No.: 4339-97-3
M. Wt: 275.4 g/mol
InChI Key: LQMVLFHNUXVCKV-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a dimethylamino propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester typically involves multiple steps. One common method starts with the preparation of cyclopentanecarboxylic acid, which can be synthesized via the palladium-catalyzed hydrocarboxylation of cyclopentene . The next step involves the esterification of cyclopentanecarboxylic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst and under controlled reaction conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester: Similar structure but with a different amino group.

    Cyclopentanecarboxylic acid, phenyl ester: Lacks the dimethylamino propyl group.

    1-Phenyl-1-cyclopentanecarboxylic acid: Similar core structure but without the ester group.

Uniqueness

Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester is unique due to the presence of the dimethylamino propyl ester group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

4339-97-3

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-(dimethylamino)propyl 1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-18(2)13-8-14-20-16(19)17(11-6-7-12-17)15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3

InChI Key

LQMVLFHNUXVCKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)C1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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